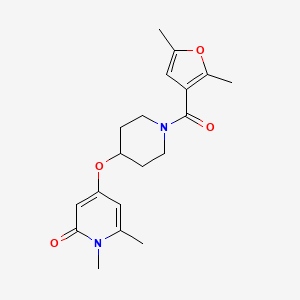

4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-12-9-16(11-18(22)20(12)4)25-15-5-7-21(8-6-15)19(23)17-10-13(2)24-14(17)3/h9-11,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSHXMFAFFAMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , also known by its CAS number 2034290-94-1, is a complex organic molecule that has garnered interest in pharmacological research due to its unique structural features. This compound integrates a furan ring, a piperidine moiety, and a pyridinone structure, which may confer various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 344.4 g/mol. The structural components include:

- Furan ring : Contributes to reactivity and potential interactions with biological targets.

- Piperidine moiety : Known for its role in various pharmacological activities.

- Pyridinone structure : Often associated with enzyme inhibition and receptor modulation.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.

Antiviral Activity

Research has indicated that compounds similar to those containing the 2,5-dimethylfuran moiety exhibit antiviral properties, particularly against HIV. For instance, derivatives have shown significant inhibition of HIV replication and gp41-mediated membrane fusion with IC50 values around 4.4 μM . This suggests that the incorporation of the furan and piperidine structures may enhance antiviral efficacy.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized related compounds and assessed their biological activities. The most promising derivatives exhibited significant potency against viral targets, indicating that structural modifications can lead to enhanced biological effects .

- Comparative Analysis : A comparative analysis with other piperidine derivatives revealed that the unique combination of the furan and pyridine rings in this compound provides distinct pharmacological profiles not observed in simpler analogs.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 2034290-94-1 |

| Potential Biological Activities | Antiviral, Antioxidant |

| Activity Type | IC50/EC50 Values |

|---|---|

| HIV gp41 Inhibition | IC50 ~ 4.4 μM |

| Antioxidant Activity | Not yet quantified |

Scientific Research Applications

The biological activity of 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.

Antiviral Properties

Research indicates that compounds containing the 2,5-dimethylfuran moiety exhibit antiviral properties. For instance, derivatives have shown significant inhibition of HIV replication and gp41-mediated membrane fusion, with IC50 values around 4.4 μM. This suggests that the incorporation of furan and piperidine structures enhances antiviral efficacy.

Study 1: Antiviral Activity Evaluation

A study synthesized related compounds and assessed their biological activities. The most promising derivatives exhibited significant potency against viral targets, indicating that structural modifications can lead to enhanced biological effects.

Study 2: Comparative Analysis

A comparative analysis with other piperidine derivatives revealed that the unique combination of the furan and pyridine rings in this compound provides distinct pharmacological profiles not observed in simpler analogs.

| Activity Type | IC50/EC50 Values |

|---|---|

| HIV gp41 Inhibition | IC50 ~ 4.4 μM |

| Antioxidant Activity | Not yet quantified |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one with four structurally related analogs from the evidence.

Key Observations:

Substituent Bulk and Molecular Weight: The brominated phenyl analog and bromo-methoxybenzoyl derivative exhibit higher molecular weights (433.3 and 435.3, respectively) due to halogenated aromatic systems.

Polarity and Solubility :

- The sulfonyl-containing compound has the lowest molecular weight (381.4) and higher polarity due to the sulfonyl group, which may enhance aqueous solubility but reduce blood-brain barrier penetration.

- The fluorophenyl-pyrazole analog combines moderate molecular weight (424.5) with fluorine-induced lipophilicity, a common feature in CNS-targeting drugs.

Pharmacophore Diversity: The target compound’s dimethylfuran group introduces a planar, electron-rich heterocycle, which could facilitate π-π stacking interactions in enzyme binding pockets. In contrast, the bromophenyl and benzoyl substituents in and may enhance hydrophobic interactions or act as halogen-bond donors.

Research Findings and Trends

- Halogenated Derivatives : Bromine and fluorine substituents (e.g., ) are frequently used to modulate bioavailability and target affinity. Bromine’s steric bulk may improve binding specificity, while fluorine enhances metabolic stability .

- Synthetic Feasibility: Compounds with acetyl or propanoyl linkers (e.g., ) may offer simpler synthetic routes compared to sulfonylated or benzoylated analogs .

Q & A

Basic Question: What synthetic routes are recommended for synthesizing this compound, and how can its purity and structure be validated?

Methodological Answer:

Synthesis of pyridin-2-one derivatives often involves multi-step reactions, including nucleophilic substitution, acylations, and cyclization. For example:

- Step 1 : Use a piperidine-4-ol intermediate to introduce the furan-3-carbonyl group via acylation (e.g., coupling with 2,5-dimethylfuran-3-carboxylic acid derivatives) .

- Step 2 : Attach the pyridin-2-one moiety through an ether linkage using Mitsunobu or nucleophilic aromatic substitution conditions .

- Characterization : Validate purity and structure using:

Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

While no specific toxicity data exists for this compound, general safety practices for structurally similar piperidine/pyridinone derivatives include:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- Emergency Procedures :

Advanced Question: How can conflicting pharmacological data (e.g., analgesic efficacy vs. toxicity) be systematically analyzed?

Methodological Answer:

Contradictory data may arise from variations in experimental design or biological models. To resolve this:

- Dose-Response Studies : Use Sprague–Dawley rats or CD-1 mice to establish therapeutic indices (e.g., ED₅₀ vs. LD₅₀) .

- Statistical Validation : Analyze data with software like GraphPad Prism 6 to assess significance (e.g., ANOVA for dose-dependent effects) .

- Mechanistic Follow-Up : Compare receptor binding assays (e.g., COX inhibition for analgesics) with toxicity markers (e.g., liver enzyme levels) .

Advanced Question: What experimental frameworks are recommended to assess its environmental fate and ecotoxicological risks?

Methodological Answer:

Adopt the INCHEMBIOL project’s framework for environmental impact studies:

- Phase 1 : Determine physicochemical properties (logP, solubility) to predict bioavailability .

- Phase 2 : Conduct biodegradation assays (e.g., OECD 301F) to evaluate persistence in soil/water .

- Phase 3 : Use Daphnia magna or algae growth inhibition tests (OECD 202/201) for acute ecotoxicity screening .

Advanced Question: How can synthesis yields be optimized for scale-up in academic research?

Methodological Answer:

Optimization strategies derived from analogous pyridin-2-one syntheses include:

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to improve efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for acylation steps .

- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/EtOAc) to enhance purity .

Basic Question: How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:

- Storage Conditions : Test stability at -20°C (under inert atmosphere) vs. room temperature for 6–12 months .

- Analytical Monitoring : Use HPLC-UV at intervals (0, 3, 6 months) to detect degradation products .

- Stress Testing : Expose to light (ICH Q1B), humidity (40–75% RH), and elevated temperatures (40–60°C) to identify degradation pathways .

Advanced Question: What strategies can elucidate its mechanism of action using spectroscopic and computational methods?

Methodological Answer:

- NMR Titration : Monitor chemical shift changes in ¹H NMR upon binding to target proteins (e.g., kinases) .

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., piperidine moiety in active sites) .

- Kinetic Analysis : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) and rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.